REACTION_CXSMILES
|
CS(O[C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18](OS(C)(=O)=O)=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1)(=O)=O.C(N(CC)CC)C>C(OCC)(=O)C.[Pd]>[C:9]1([C:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)([CH3:14])[CH3:13])[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1
|
Name
|
Compound A
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
27 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added in total
|
Type
|
DISTILLATION
|
Details
|
After distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |